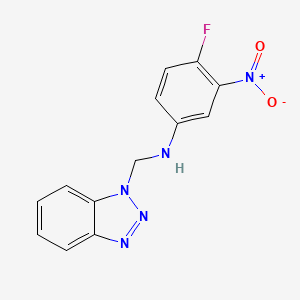

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline

Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline is a heterocyclic compound featuring a 4-fluoro-3-nitroaniline backbone modified with a benzotriazole moiety linked via a methylene bridge. This structure combines electron-withdrawing groups (fluoro and nitro) with the aromatic benzotriazole system, which is known for its role in medicinal chemistry as a bioisostere or enzyme-binding motif. The compound’s synthesis likely involves nucleophilic substitution or condensation reactions, as seen in analogous benzotriazole derivatives .

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN5O2/c14-10-6-5-9(7-13(10)19(20)21)15-8-18-12-4-2-1-3-11(12)16-17-18/h1-7,15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAMSIBOXUUYIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline typically involves the reaction of 4-fluoro-3-nitroaniline with benzotriazole derivatives under specific conditions. One common method involves the use of coupling reactions where benzotriazole is introduced into the molecule through a variety of reactions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as samarium diiodide .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo substitution reactions where the benzotriazole moiety can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: Substitution reactions may involve the use of nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .

Scientific Research Applications

Chemistry: In chemistry, N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .

Medicine: In medicinal chemistry, benzotriazole derivatives, including this compound, are explored for their potential anticancer, antibacterial, and antiviral properties. Their ability to bind to specific molecular targets makes them promising candidates for drug development .

Industry: In industry, this compound is used in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline involves its interaction with specific molecular targets. The compound’s benzotriazole moiety allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

- Benzotriazole vs. This may enhance binding to biological targets such as enzymes or DNA .

- This contrasts with non-halogenated analogs like those in , where nitro groups are used for derivatization without fluorination .

Key Research Findings and Data

Stability and Reactivity

- The nitro group in the target compound may render it susceptible to metabolic reduction, a common issue in nitroaromatics. In contrast, acetamide derivatives (A1, A2) are more metabolically stable but less reactive .

- Benzotriazole’s aromatic system enhances UV stability compared to non-aromatic analogs, as seen in crystallography studies using SHELX software for structural analysis .

Biological Activity

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline is a compound belonging to the class of benzotriazole derivatives. Its unique structure, characterized by the presence of a benzotriazole moiety and functional groups such as fluoro and nitro, makes it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications.

Synthesis

The synthesis of this compound typically involves coupling reactions between 4-fluoro-3-nitroaniline and various benzotriazole derivatives. The reaction conditions are crucial for obtaining high yields and purity. Common methods include:

- Coupling Reactions : Utilizing high-purity reagents under controlled conditions.

- Oxidation and Reduction : The compound can undergo oxidation to form different products or reduction to convert the nitro group into an amine group.

Biological Activity

This compound exhibits various biological activities:

Antimicrobial Properties

Research indicates that benzotriazole derivatives possess significant antimicrobial activity. Compounds similar to this compound have been screened for:

- Antibacterial Activity : Effective against strains such as Escherichia coli and Bacillus subtilis.

- Antifungal Activity : Displayed moderate activity against fungi like Candida albicans with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml .

Enzyme Inhibition

The compound is being studied for its potential as an enzyme inhibitor. Its mechanism involves forming π–π stacking interactions and hydrogen bonds with specific enzymes and receptors, which can inhibit their activity or modulate their function.

Case Studies

Several studies highlight the biological activity of benzotriazole derivatives:

- Antimicrobial Screening : A series of benzotriazole derivatives were synthesized and tested for antibacterial and antifungal properties. Some compounds demonstrated strong activity against Staphylococcus aureus and Candida albicans, suggesting that modifications in the benzotriazole structure can enhance efficacy .

- Antiparasitic Effects : Research on related compounds has shown that certain benzotriazole derivatives exhibit potent antiparasitic effects against Trypanosoma cruzi, with effective concentrations leading to significant reductions in parasite viability .

The biological effects of this compound are attributed to its ability to interact with biological targets through:

- Hydrogen Bonding : Facilitating interactions with enzyme active sites.

- π–π Interactions : Enhancing binding affinity to various biological molecules.

Comparison with Similar Compounds

A comparative analysis highlights the unique properties of this compound against other benzotriazole derivatives:

| Compound Name | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|

| N-(1H-Benzotriazol) | Moderate | Yes |

| Benzimidazole | High | Yes |

| N-(1H-benzotriazol) | Low | No |

This table illustrates that while other compounds may exhibit higher antimicrobial activities, this compound shows promise in enzyme inhibition.

Q & A

Basic: What synthetic strategies are employed to prepare N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis typically involves two key steps: (1) preparation of the 4-fluoro-3-nitroaniline core and (2) coupling with the benzotriazole moiety. For the first step, acetylation of 4-fluoro-3-nitroaniline using acetic anhydride under ambient conditions yields intermediates like N-(4-fluoro-3-nitrophenyl)acetamide (85% yield) . For the benzotriazole coupling, nucleophilic substitution or Mitsunobu reactions may be employed. highlights the use of benzotriazole (BtH) in forming benzotriazole-methyl derivatives via reaction with activated methyl groups, though yields depend on nucleophile size and solvent choice (e.g., inert solvents improve selectivity) . Optimizing stoichiometry, temperature, and catalysts (e.g., triethylamine for acid scavenging) is critical for yield enhancement.

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of the nitro and fluoro substituents in this compound?

Methodological Answer:

DFT calculations can model frontier molecular orbitals (FMOs) to predict reactivity. For instance, the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups stabilize the highest occupied molecular orbital (HOMO) and lower the energy gap, influencing nucleophilic/electrophilic sites. demonstrates similar approaches for nitro-trifluoromethylaniline derivatives, where FMO analysis revealed charge distribution patterns affecting intermolecular interactions . Computational tools like Gaussian or ORCA can simulate infrared (IR) and UV-Vis spectra for comparison with experimental data, aiding in structural validation and reaction mechanism elucidation.

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Assign aromatic protons (e.g., nitro-adjacent H at δ 8.2–8.5 ppm) and benzotriazole methylene (-CH₂-) signals (δ 4.5–5.0 ppm) .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹ asymmetric stretch) and benzotriazole (C=N stretch at 1600 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₁FN₅O₂: calc. 304.0842, observed 304.0845) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry; SHELX programs are widely used for refinement .

Advanced: How can researchers address contradictions in reported synthetic yields or purity when varying amine protection strategies?

Methodological Answer:

Yield discrepancies often arise from competing side reactions (e.g., over-acylation or hydrolysis). For example, reports 80–85% yields for acetylated intermediates using acetic anhydride, but impurities may form if moisture is present . To mitigate this:

- Use anhydrous conditions and inert atmospheres (N₂/Ar).

- Monitor reaction progress via TLC or HPLC.

- Compare recrystallization solvents (e.g., ethanol vs. DCM-hexane) for purity optimization.

Contradictions in melting points or spectral data should prompt re-evaluation of synthetic routes (e.g., alternative coupling reagents like EDC/HOBt) or impurity profiling via LC-MS.

Experimental Design: What considerations are critical when assessing the biological activity of this compound?

Methodological Answer:

- In Vitro Assays : Prioritize target-specific assays (e.g., enzyme inhibition for benzotriazole-containing compounds). outlines antifungal testing protocols for triazole derivatives, which can be adapted .

- Toxicity Screening : Use cell viability assays (e.g., MTT on HEK-293 or HepG2 cells) to rule out cytotoxicity .

- Solubility : Optimize DMSO concentration (<1% v/v) to avoid solvent interference.

- Controls : Include positive controls (e.g., fluconazole for antifungal studies) and vehicle controls.

Advanced: How does the steric and electronic influence of the benzotriazole moiety affect the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

The benzotriazole group acts as a bulky electron-withdrawing substituent, directing NAS to specific positions. discusses NAS in nitrosoanilines, where substituents meta to nitro groups hinder reactivity due to steric crowding . For this compound, the benzotriazole-methyl group may deactivate the aromatic ring, slowing NAS but favoring para-substitution relative to the fluoro group. Computational modeling (e.g., electrostatic potential maps) can visualize charge distribution to predict reactive sites.

Methodological: What chromatographic techniques are optimal for purifying this compound?

Methodological Answer:

- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EA) for intermediate purification.

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve polar impurities .

- Recrystallization : Ethanol-water mixtures (7:3) are effective for nitroaniline derivatives, as noted in .

Data Contradiction: How to resolve discrepancies in NMR data between synthetic batches?

Methodological Answer:

- Verify solvent and calibration (e.g., TMS reference).

- Check for tautomerism or rotamers (common in benzotriazole derivatives).

- Use 2D NMR (HSQC, HMBC) to assign ambiguous signals.

- Compare with computational NMR predictions (e.g., ACD/Labs or ChemDraw).

Table 1: Key Synthetic and Analytical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.